molecular formula C17H15ClN2O2 B12180388 2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12180388
M. Wt: 314.8 g/mol
InChI Key: TUORCGLOXOJEBG-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted indole ring and a methoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Acylation: The chlorinated indole is then reacted with 2-methoxyphenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide: Similar structure with a bromo substituent instead of chloro.

    2-(5-fluoro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide: Similar structure with a fluoro substituent instead of chloro.

Uniqueness

2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the specific combination of the chloro-substituted indole ring and the methoxyphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15ClN2O2/c1-22-16-5-3-2-4-14(16)19-17(21)11-20-9-8-12-10-13(18)6-7-15(12)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

TUORCGLOXOJEBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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